molecular formula C43H67N13O10 B1337016 Angiotensin II, 1-sar-5-ile-8-ala- CAS No. 38027-95-1

Angiotensin II, 1-sar-5-ile-8-ala-

Cat. No. B1337016
CAS RN: 38027-95-1
M. Wt: 926.1 g/mol
InChI Key: XIEWFECSPPTVQN-YXRHCLBHSA-N
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Description

Synthesis and Pharmacology of Angiotensin II Antagonists

The synthesis of angiotensin II (A II) antagonists has been a subject of interest due to their potential therapeutic applications. One such compound, 8arcosyl1-cysteinyl(S-methyl)8-angiotensin II [Sar1-Cys(Me)8-A II], has been synthesized and shown to exhibit properties of a noncompetitive antagonist with partial organ selectivity . This compound demonstrated significant potency as an antagonist on vascular smooth muscle both in vitro and in vivo, with a particularly high pA2 value in rabbit aorta studies. It was found to be less effective on visceral smooth muscle, such as guinea pig ileum and rat uterus. Notably, in vascular smooth muscle, the compound reduced both the slope and maximum of the A II dose-response curves, indicating elements of noncompetitive antagonism. These effects were reversible in vitro but only partially so in vivo .

Comparative Effects of Angiotensin II Analogues

A comparative study of three angiotensin II analogues, including [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II, revealed differences in their biological effects on blood pressure and endocrine factors in normal subjects . All three analogues exhibited agonistic pressor activity, with [Sar1, Ile8]ANG II showing greater potency than the others. Interestingly, [Sar1, Ile8]ANG II and [Sar1, Ala8]ANG II also increased plasma aldosterone concentration (PAC) and blocked the steroidogenic action of ANG II, while [Sar1, Thr8]ANG II had little effect on PAC. The study suggested that angiotensin II receptors across various target organs are heterogeneous, as evidenced by the varying responses to these analogues .

Molecular Structure Analysis and Photoaffinity Labeling

The synthesis of a photoaffinity label, [Sar1, Val5, (4'-azido-3',5'-ditritio)Phe8] angiotensin II, was achieved from an iodinated precursor peptide . This label is designed for the specific labeling and isolation of peptide hormone receptors, including those for angiotensin II. The synthesis faced challenges such as autophotolysis due to the highly tritiated and photosensitive nature of the label, as well as difficulties in purifying microgram quantities. The successful resolution of these issues underscores the complexity of synthesizing molecular tools for receptor analysis .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "Angiotensin II, 1-sar-5-ile-8-ala-", they do provide insights into the synthesis and pharmacological effects of related angiotensin II analogues. These studies highlight the importance of molecular structure in determining the biological activity and receptor selectivity of angiotensin II antagonists. The synthesis processes described in the papers also imply the chemical stability and reactivity of these compounds, which are crucial for their function as antagonists or photoaffinity labels .

Chemical Reactions Analysis

Scientific Research Applications

  • Vasoconstrictive Properties and Cardiovascular Impact :

    • A study identified a novel Ang II-related peptide in human plasma, named Angiotensin A (Ang A), which differs from Ang II by having Ala1 instead of Asp1. This peptide is generated enzymatically and has a strong vasoconstrictive effect. It shows a smaller vasoconstrictive effect than Ang II, suggesting a lower intrinsic activity at the AT1 receptor (Jankowski et al., 2006).
  • Influence on Steroidogenesis :

    • Angiotensin III (des-1-Asp-angiotensin II) was found to be a potent steroidogenic agent. The effects of the heptapeptide in the adrenal zona glomerulosa are resistant to blockade by C-terminally substituted analogues of angiotensin II (Sarstedt, Vaughan & Peach, 1975).
  • Impact on Drinking Behavior in Animal Models :

    • The angiotensin II analogues Sar 1, Ile 8-, Sar 1, Leu 8-, and Sar 1, Ala 8-angiotensin II inhibited angiotensin-induced drinking in pigeons, but did not significantly affect drinking induced by eledoisin or bombesin (Caro et al., 1982).
  • Therapeutic Implications in Hypertension :

    • Sar 1-ala 8-angiotensin II, a competitive inhibitor of angiotensin II, was administered to patients with various forms of hypertension. It induced immediate and sustained reductions in blood pressure in patients with increased plasma-renin, suggesting that angiotensin II was involved in sustaining high blood pressure (Brunner, Gavras & Laragh, 1973).
  • Cardiac Effects and Hypertrophy :

    • A study on normotensive rats showed that angiotensin II antagonists, namely Sar1, Ile8-AII, Sar1, Ala8-AII, and Sar1, Thr8-AII, affected cardiac hypertrophy when administered daily for 4 weeks. Notably, Sar1, Ile8-AII, and Sar1, Ala8-AII increased heart weight and catecholamine concentration in the ventricles (Sen, Tarazi & Bumpus, 1979).
  • Receptor Binding and Selectivity :

    • Research on pulmonary arterial and aortic endothelial cells revealed specific binding sites for ANG II. Angiotensin analogues [Sar1, Ile8]ANG II and [Sar1, Ala8]ANG II, along with angiotensin I and angiotensin III, competitively displaced 125I-ANG II in both cell types. This suggests the presence of specific angiotensin receptors on these cells (Patel et al., 1989).

Future Directions

The use of biased ligands like Angiotensin II, 1-sar-5-ile-8-ala- to selectively target specific receptor functions is a promising area of drug discovery . These ligands can help assess the importance of renin and angiotensin in the maintenance of experimental renal hypertension .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25-,29-,30-,31-,32-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEWFECSPPTVQN-YXRHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191436
Record name Angiotensin II, 1-sar-5-ile-8-ala-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angiotensin II, 1-sar-5-ile-8-ala-

CAS RN

38027-95-1
Record name Angiotensin II, 1-sar-5-ile-8-ala-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038027951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin II, 1-sar-5-ile-8-ala-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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